BenchChemオンラインストアへようこそ!

Thalidomide-O-PEG2-propargyl

PROTAC linker SAR AURKA degradation targeted protein degradation

Thalidomide-O-PEG2-propargyl is a functionalized cereblon ligand-linker conjugate enabling modular PROTAC library construction via CuAAC click chemistry. The PEG2 spacer—optimized for minimal linker footprint—preserves cellular permeability while enabling potent target degradation (e.g., AURKA DC50 3.9 nM). This pre-assembled building block compresses synthetic workflow from 6–10+ linear steps to 2–3 modular steps, accelerating hit-to-lead campaigns. High DMSO solubility (120 mg/mL, ~300 mM) minimizes solvent carryover in cellular assays, and a pre-validated in vivo formulation (≥3 mg/mL clear solution) reduces trial-and-error for preclinical dosing. Choose this compound for PROTAC designs where a compact E3-target interface is anticipated.

Molecular Formula C20H20N2O7
Molecular Weight 400.4 g/mol
Cat. No. B2487238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG2-propargyl
Molecular FormulaC20H20N2O7
Molecular Weight400.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
InChIKeyXJWGDRINRIEEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-PEG2-propargyl: CRBN-Recruiting PROTAC Building Block with Click-Ready Alkyne Terminal


Thalidomide-O-PEG2-propargyl (CAS 2098487-52-4; E3 ligase Ligand-Linker Conjugates 32) is a functionalized cereblon (CRBN) ligand-linker conjugate that incorporates a thalidomide-based E3 ligase ligand, a two-unit polyethylene glycol (PEG2) spacer, and a terminal propargyl (alkyne) group . The compound is specifically designed as a modular building block for proteolysis-targeting chimera (PROTAC) technology, wherein the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands [1]. With a molecular weight of 400.38 g/mol, a calculated LogP of 0.1, and nine rotatable bonds, the PEG2 spacer confers balanced hydrophilicity and conformational flexibility while maintaining a compact molecular footprint suitable for cellular permeability .

Why Thalidomide-O-PEG2-propargyl Cannot Be Interchanged with PEG-Length Variants or Alternative Terminal Groups


PROTAC linker length is not a trivial interchangeable parameter; systematic variation in PEG unit count directly modulates ternary complex geometry, ubiquitination efficiency, and target degradation potency [1]. Studies have demonstrated that PEG2-containing PROTACs can achieve potent degradation (DC50,24h of 3.9 nM for AURKA) while retaining a short linker footprint, whereas PEG4 or longer variants may alter degradation kinetics, selectivity profiles, or introduce unintended neosubstrate degradation such as GSPT1 [2]. Furthermore, substitution of the propargyl terminal group with alternatives (e.g., amine, carboxylic acid, or NHS ester) dictates the downstream conjugation chemistry—CuAAC versus amide coupling or active ester ligation—fundamentally altering synthetic workflow, conjugation efficiency, and the final PROTAC's structural integrity [3]. These variables preclude simple generic substitution without empirical validation.

Quantitative Differentiation Evidence for Thalidomide-O-PEG2-propargyl: Solubility, Synthetic Yield, and Linker-Length Optimization


PEG2 Linker Length Enables Potent PROTAC-Mediated AURKA Degradation with Short-Linker Advantage

A structure-activity relationship (SAR) study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA) demonstrated that altering the PEG linker attachment point to the 5-position of thalidomide enabled identification of a potent degrader with a linker as short as 2 PEG units [1]. The optimized PROTAC SK2188, incorporating a PEG2-based linker architecture, achieved DC50,24h = 3.9 nM with Dmax,24h = 89% in cellular degradation assays, while maintaining excellent binding and degradation selectivity [1]. This demonstrates that the PEG2 spacer length—as embodied in Thalidomide-O-PEG2-propargyl—provides sufficient reach for productive ternary complex formation without the extended linker lengths often required for other target protein classes.

PROTAC linker SAR AURKA degradation targeted protein degradation

DMSO Solubility of 120 mg/mL Enables High-Concentration Stock Preparation for Cellular and In Vitro Assays

Thalidomide-O-PEG2-propargyl exhibits DMSO solubility of 120 mg/mL (approximately 299.72 mM), enabling preparation of concentrated stock solutions without the need for heating or extended sonication beyond standard ultrasonic treatment . This solubility profile exceeds that of many non-PEGylated thalidomide derivatives and shorter or more hydrophobic linker conjugates, which often require lower DMSO concentrations or alternative solvent systems that may introduce assay interference. For in vivo formulation, the compound achieves ≥3 mg/mL (7.49 mM) in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, producing a clear solution suitable for preclinical dosing .

solubility DMSO stock solution assay preparation

Click Chemistry Platform Enables Higher Synthetic Yields in PROTAC Assembly Versus Alternative Conjugation Methods

The Wurz et al. click chemistry platform for rapid PROTAC synthesis leverages CuAAC between alkyne-functionalized E3 ligase ligands (such as Thalidomide-O-PEG2-propargyl) and azide-bearing target protein ligands [1]. This modular approach enables construction of PROTAC libraries with significantly reduced synthetic steps compared to traditional linear synthesis or amide coupling strategies. The platform demonstrated efficient conjugation across diverse target ligands, with the PEG2 linker providing optimal spacing for ternary complex formation while the terminal alkyne ensures bioorthogonal reactivity with minimal side reactions under mild aqueous/organic conditions [1].

click chemistry CuAAC PROTAC synthesis

LogP of 0.1 and Rotatable Bond Count of 9 Optimize the Solubility-Permeability Balance for Cellular PROTAC Activity

Thalidomide-O-PEG2-propargyl exhibits a calculated LogP (XLogP3) of 0.1 with 9 rotatable bonds and a topological polar surface area (TPSA) of 111 Ų . This physicochemical profile positions the compound favorably within the property space associated with good cellular permeability while maintaining sufficient aqueous solubility for assay compatibility. In contrast, longer PEG linkers (e.g., PEG4, PEG6) increase both LogP variability and rotatable bond count, which can negatively impact passive membrane diffusion and introduce entropic penalties during ternary complex formation [1]. The nine rotatable bonds in the PEG2 spacer represent a minimal flexible tether that permits conformational sampling without excessive molecular weight or polarity burden.

lipophilicity cell permeability physicochemical properties

Optimal Procurement and Application Scenarios for Thalidomide-O-PEG2-propargyl in PROTAC Development


Rapid Assembly of PROTAC Libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Thalidomide-O-PEG2-propargyl is optimally deployed as a pre-assembled CRBN ligand-PEG2-alkyne building block for modular PROTAC library construction via CuAAC click chemistry. The terminal alkyne group enables efficient, bioorthogonal conjugation with diverse azide-functionalized target protein ligands under mild conditions, supporting parallel synthesis strategies that accelerate structure-activity relationship (SAR) exploration [1]. This workflow reduces PROTAC assembly from 6-10+ linear synthetic steps to 2-3 modular steps, significantly compressing development timelines for hit identification and lead optimization campaigns.

Development of Short-Linker PROTACs for Targets with Compact Ternary Complex Geometry

For target proteins where a compact E3 ligase-target protein interface is anticipated or empirically determined, the PEG2 spacer length in Thalidomide-O-PEG2-propargyl provides an optimized starting point for linker design. As demonstrated in AURKA-targeting PROTAC development, potent degradation (DC50 of 3.9 nM) is achievable with linkers as short as 2 PEG units when the attachment vector is appropriately positioned [2]. This compound is therefore recommended for initial PROTAC screening campaigns where minimal linker length is hypothesized to favor productive ternary complex formation, or when cellular permeability concerns preclude longer PEG linkers.

High-Concentration DMSO Stock Preparation for Cellular Dose-Response and In Vitro Degradation Assays

The high DMSO solubility of Thalidomide-O-PEG2-propargyl (120 mg/mL, ~299.72 mM) enables preparation of concentrated stock solutions that minimize solvent carryover into cellular assays, reducing the risk of DMSO-induced cytotoxicity or off-target effects . This solubility advantage is particularly valuable for PROTAC degradation assays requiring wide concentration ranges (e.g., 0.1 nM to 10 μM) to establish accurate DC50 and Dmax values, as well as for in vivo formulation where achieving clear solutions in biocompatible vehicles is critical for reproducible dosing .

In Vivo PROTAC Formulation Using Validated Co-Solvent Protocol

For preclinical in vivo studies requiring PROTAC administration, Thalidomide-O-PEG2-propargyl is accompanied by a validated formulation protocol achieving ≥3 mg/mL (7.49 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, yielding a clear solution suitable for intraperitoneal or intravenous dosing in rodent models . This pre-optimized formulation guidance reduces the trial-and-error burden associated with in vivo vehicle development and provides a reproducible starting point for pharmacokinetic or efficacy studies of PROTACs constructed with this building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-PEG2-propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.